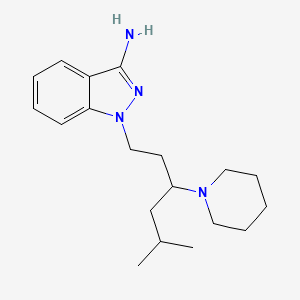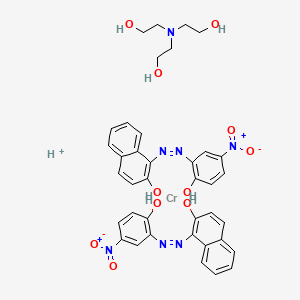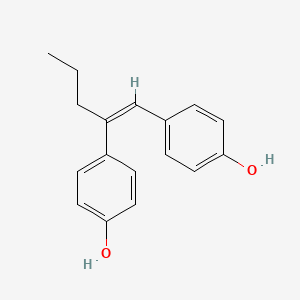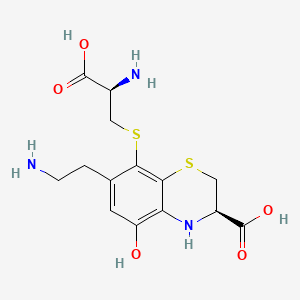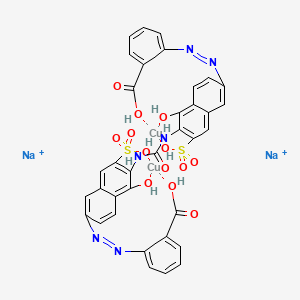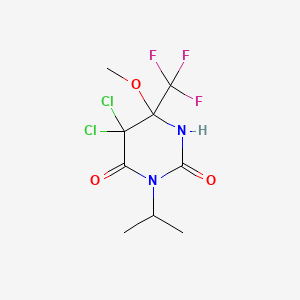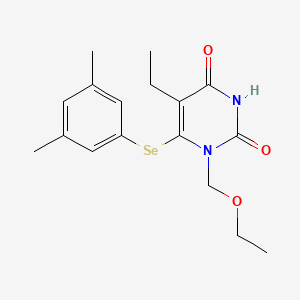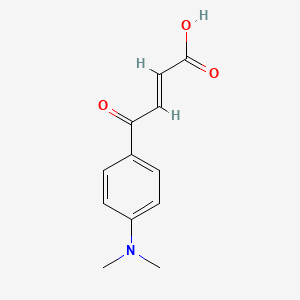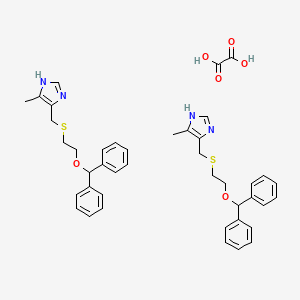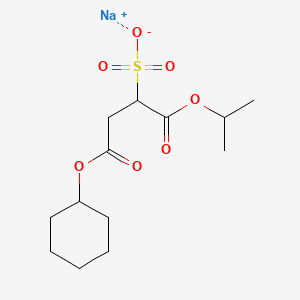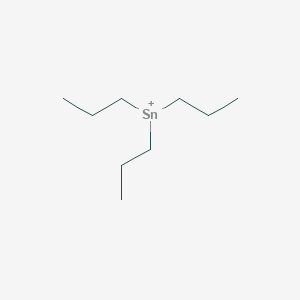
Tripropyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropylstannylium is an organotin compound characterized by the presence of three propyl groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tripropylstannylium typically involves the reaction of tripropyltin chloride with a suitable reducing agent. One common method is the reduction of this compound chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
(C3H7)3SnCl + LiAlH4 → (C3H7)3SnH + LiCl + AlH3
Industrial Production Methods: Industrial production of tripropylstannylium may involve large-scale reduction processes using similar reagents and conditions. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Tripropylstannylium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tripropyltin oxide.
Reduction: It can be reduced further to form lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Tripropylstannylium has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research is ongoing to explore its potential as a biocidal agent due to its organotin structure.
Medicine: Preliminary studies suggest its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of tripropylstannylium involves its ability to form stable complexes with various substrates. The tin atom in tripropylstannylium can coordinate with electron-rich centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Triphenylstannylium: Similar structure but with phenyl groups instead of propyl groups.
Tributylstannylium: Similar structure but with butyl groups instead of propyl groups.
Trimethylstannylium: Similar structure but with methyl groups instead of propyl groups.
Comparison:
Tripropylstannylium vs. Triphenylstannylium: Tripropylstannylium is more flexible due to the smaller size of propyl groups compared to phenyl groups, making it more suitable for certain catalytic applications.
Tripropylstannylium vs. Tributylstannylium: Tripropylstannylium has a lower molecular weight and different solubility properties, which can influence its reactivity and applications.
Tripropylstannylium vs. Trimethylstannylium: Tripropylstannylium has longer alkyl chains, affecting its steric and electronic properties, making it distinct in its reactivity and applications.
Propriétés
Numéro CAS |
2618-01-1 |
|---|---|
Formule moléculaire |
C9H21Sn+ |
Poids moléculaire |
247.97 g/mol |
Nom IUPAC |
tripropylstannanylium |
InChI |
InChI=1S/3C3H7.Sn/c3*1-3-2;/h3*1,3H2,2H3;/q;;;+1 |
Clé InChI |
ZCGXGGMHFNGMEI-UHFFFAOYSA-N |
SMILES canonique |
CCC[Sn+](CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
